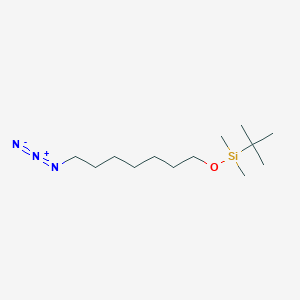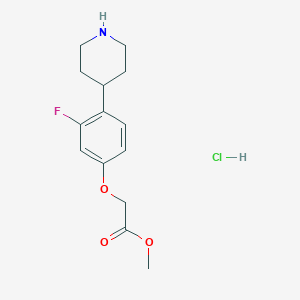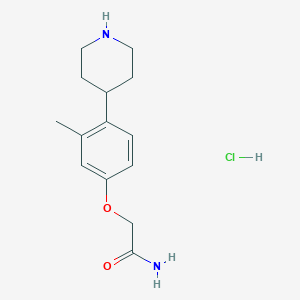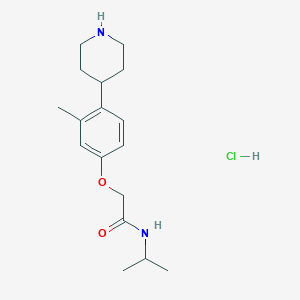
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid is a chemical compound that belongs to the class of 4-aryl piperidines. This compound is primarily used as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders can impact the 3D orientation of the degrader, thus influencing ternary complex formation and optimizing drug-like properties .
准备方法
The synthesis of 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions.
Attachment of the aryl group: The aryl group is attached to the piperidine ring through a nucleophilic substitution reaction.
Formation of the acetic acid moiety: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
化学反应分析
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid has several scientific research applications, including:
Biology: This compound is used in the study of protein-protein interactions and the development of novel therapeutic agents.
Industry: It is used in the production of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker region, which includes this compound, plays a crucial role in maintaining the proper orientation and distance between the E3 ligase and the target protein, facilitating efficient ternary complex formation and protein degradation .
相似化合物的比较
Similar compounds to 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid include:
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another semi-flexible linker used in PROTAC® development.
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: A similar compound with a different aryl group, also used as a linker in PROTAC® development.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another related compound used in the development of bifunctional protein degraders.
These compounds share similar structural features and applications but differ in the specific aryl groups attached to the piperidine ring, which can influence their chemical properties and effectiveness as linkers in PROTAC® molecules.
属性
IUPAC Name |
2-[3-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-13-11-15(24-12-17(21)22)5-6-16(13)14-7-9-20(10-8-14)18(23)25-19(2,3)4/h5-6,11,14H,7-10,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNBDXDDVUZVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














